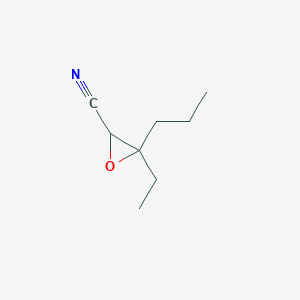
3-Ethyl-3-propyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C8H13NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-propyloxirane-2-carbonitrile typically involves the reaction of appropriate alkyl halides with cyanide ions under basic conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed.
Major Products Formed:
Oxidation: Diols
Reduction: Primary amines
Substitution: Various substituted products depending on the nucleophile used
Applications De Recherche Scientifique
3-Ethyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-propyloxirane-2-carbonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- 2-Ethyl-3-propyloxirane
- 3-Ethyl-2-propyloxirane
Comparison: 3-Ethyl-3-propyloxirane-2-carbonitrile is unique due to the presence of both an epoxide ring and a nitrile group, which confer distinct reactivity and potential applications. Similar compounds may lack one of these functional groups, resulting in different chemical behaviors and uses.
Activité Biologique
3-Ethyl-3-propyloxirane-2-carbonitrile is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features, including an epoxide ring and a nitrile group. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and data.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | YXYGTTULBIZVQT-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1(C(O1)C#N)CC |
The compound's epoxide structure contributes to its reactivity, allowing it to interact with various biological molecules, while the nitrile group can participate in biochemical pathways.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in biomolecules. The epoxide ring is particularly reactive and can undergo various transformations:
- Nucleophilic Substitution: The epoxide can be opened by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
- Oxidation: The compound can be oxidized to form diols, which may exhibit different biological activities.
- Reduction: The nitrile group can be reduced to primary amines, potentially altering the compound's pharmacological profile.
These reactions are significant for understanding how the compound interacts with biological systems and its potential therapeutic applications.
Case Studies
-
Study on Epoxide Derivatives:
A study explored various epoxide derivatives and their effects on cancer cell lines. It was found that compounds with similar reactivity profiles to this compound exhibited significant cytotoxic effects against breast and lung cancer cell lines . -
Mechanistic Insights:
Research indicated that the interaction between epoxide groups and cellular macromolecules could lead to modifications that promote apoptosis in cancer cells. This suggests that further investigation into this compound could uncover similar effects.
Applications in Research and Industry
Scientific Research:
The compound is being investigated for various applications:
- Organic Synthesis: As a building block for synthesizing more complex molecules.
- Medicinal Chemistry: Potential precursor in drug development due to its reactive functional groups.
Industrial Uses:
In industry, this compound may be utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for innovative applications .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-ethyl-3-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-3-5-8(4-2)7(6-9)10-8/h7H,3-5H2,1-2H3 |
Clé InChI |
YXYGTTULBIZVQT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(O1)C#N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















